molecular formula C9H12BrN3 B13215769 5-Bromo-2-(piperidin-2-yl)pyrimidine

5-Bromo-2-(piperidin-2-yl)pyrimidine

Cat. No.: B13215769
M. Wt: 242.12 g/mol
InChI Key: QQFVSWZPVTVAOX-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-2-yl)pyrimidine is a brominated pyrimidine derivative featuring a piperidine ring attached at the 2-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry and materials science. The bromine atom at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization . The piperidine substituent introduces a nitrogen-containing six-membered ring, which can influence solubility, bioavailability, and intermolecular interactions.

Properties

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

5-bromo-2-piperidin-2-ylpyrimidine

InChI

InChI=1S/C9H12BrN3/c10-7-5-12-9(13-6-7)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2

InChI Key

QQFVSWZPVTVAOX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-(piperidin-2-yl)pyrimidine generally proceeds via two main steps:

The starting materials commonly include pyrimidine derivatives such as 2-chloropyrimidine or other halogenated pyrimidines, and piperidine or its derivatives as nucleophiles.

Detailed Synthetic Route

Step Reaction Type Reagents & Conditions Description Yield/Notes
1 Bromination N-Bromosuccinimide (NBS), solvent (e.g., acetonitrile), room temperature or mild heating Introduction of bromine at the 5-position of 2-chloropyrimidine to form 5-bromo-2-chloropyrimidine Moderate to high yield; selective bromination achieved due to pyrimidine ring electronics
2 Nucleophilic substitution Piperidine, base (e.g., potassium carbonate), solvent (e.g., DMF or DMSO), 60–100°C Replacement of chlorine at the 2-position by piperidin-2-yl group via nucleophilic aromatic substitution High yield; reaction monitored by HPLC or TLC

Alternative Synthetic Approaches

  • Starting from 2-bromomalonaldehyde and benzamidine derivatives : A method reported in patent literature involves condensation of 2-bromomalonaldehyde with benzamidine hydrochloride in glacial acetic acid at elevated temperatures (80–100°C) with molecular sieves to afford brominated pyrimidine intermediates. Although this method is for 5-bromo-2-phenylpyrimidine, it demonstrates the utility of aldehyde and amidine coupling for pyrimidine ring construction, which could be adapted for piperidinyl substitution.

  • Diazotization and Sandmeyer-type reactions : For related 5-bromo-2-substituted pyrimidines, diazotization of 2-amino-5-bromopyrimidine followed by halogenation or nucleophilic substitution has been reported. This approach offers an alternative route to introduce substituents at the 2-position, potentially adaptable for piperidin-2-yl derivatives.

  • Lithiation and nucleophilic addition : In related pyrimidine systems, lithiation at low temperature (-78°C) followed by reaction with piperidine ketones or analogous electrophiles has been used to install piperidine substituents. This method requires careful temperature control and anhydrous conditions but can provide regioselective substitution.

Industrial-Scale Considerations

Industrial production of this compound typically optimizes the above synthetic steps by:

  • Utilizing continuous flow reactors for controlled bromination to enhance selectivity and safety.
  • Employing efficient purification techniques such as crystallization or preparative chromatography to achieve high purity.
  • Applying quality control measures including HPLC and NMR to ensure batch consistency.

Reaction Conditions and Mechanistic Insights

Bromination Step

  • Reagent : N-Bromosuccinimide (NBS) is preferred for mild and selective bromination.
  • Solvent : Polar aprotic solvents like acetonitrile or DMF facilitate electrophilic bromination.
  • Temperature : Typically room temperature to 50°C to avoid overbromination.
  • Mechanism : Electrophilic aromatic substitution targeting the electron-rich 5-position of the pyrimidine ring.

Nucleophilic Substitution Step

  • Reagent : Piperidine acts as a nucleophile attacking the 2-chloropyrimidine intermediate.
  • Base : Potassium carbonate or triethylamine to deprotonate piperidine and enhance nucleophilicity.
  • Solvent : Polar aprotic solvents such as DMF or DMSO facilitate the substitution.
  • Temperature : Elevated temperatures (60–100°C) promote reaction kinetics.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) where chlorine is displaced by the piperidin-2-yl group.

Data Tables Summarizing Preparation Parameters

Parameter Typical Conditions Remarks
Bromination reagent N-Bromosuccinimide (1.1 equiv) Ensures selective monobromination
Bromination solvent Acetonitrile, DMF Polar aprotic preferred
Bromination temp 25–50°C Avoids polybromination
Substitution reagent Piperidine (1.2–1.5 equiv) Excess to drive reaction
Base Potassium carbonate or triethylamine Neutralizes HCl formed
Substitution solvent DMF, DMSO Enhances nucleophilicity
Substitution temp 60–100°C Optimal for reaction rate
Reaction time 4–12 hours Monitored by HPLC or TLC
Purification Column chromatography or recrystallization Ensures purity >95%
Yield 60–85% overall Dependent on scale and conditions

Summary of Research Findings and Comparative Analysis

  • The two-step bromination followed by nucleophilic substitution remains the most straightforward and widely used synthetic route for this compound.

  • Alternative methods involving diazotization and Sandmeyer reactions or lithiation provide routes to related compounds but may require more complex conditions or expensive reagents.

  • Industrial approaches focus on process optimization for scalability and safety, often employing continuous flow techniques and stringent quality control.

  • The choice of solvent and base critically influences the reaction efficiency and selectivity, with polar aprotic solvents and mild bases preferred to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyrimidines .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Piperidine-Substituted Pyrimidines

Piperidine substituents vary in position and functionalization, leading to distinct properties:

Compound Name Substituent Position/Modification Molecular Weight Key Features Reference
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine Piperidin-1-yl with 4-methyl group 256.14 g/mol Orthorhombic crystal structure (P2₁2₁2₁), high density (1.478 g/cm³), R-factor 0.0566
5-Bromo-2-(piperidin-3-yloxy)pyrimidine HCl Piperidin-3-yloxy with HCl salt 294.58 g/mol 98% purity, used in kinase inhibitor research; solubility in DMSO
5-Bromo-2-(piperidin-4-yloxy)pyrimidine Piperidin-4-yloxy 258.12 g/mol Research-grade (>98% purity), stable at 2–8°C; potential CNS drug candidate

Key Differences :

  • Positional Isomerism : The target compound’s piperidin-2-yl group may confer distinct steric and electronic effects compared to piperidin-1-yl or -4-yloxy analogs. For example, piperidin-1-yl derivatives (e.g., 4-methylpiperidin-1-yl) form planar crystal structures favorable for π-π stacking , while ether-linked piperidinyloxy groups (e.g., 3-yloxy) enhance solubility .
  • Bioactivity : Piperidin-4-yloxy derivatives are prioritized in kinase inhibitor studies due to their ability to occupy hydrophobic binding pockets , whereas 4-methylpiperidin-1-yl analogs are explored for their crystallographic stability .
Other Heterocyclic Substituted Pyrimidines

Pyrimidines with non-piperidine heterocycles exhibit varied reactivity and applications:

Compound Name Heterocycle Molecular Weight Key Features Reference
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine Azetidine (4-membered) 250.04 g/mol Compact structure; SMILES: FC1(F)CN(C1)c2ncc(Br)cn2; InChIKey: AYLNZXHUIQAAGB
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-pyrazol-1-yl]pyrimidine Pyrazole 424.26 g/mol Non-planar dimeric crystal structure (P1 space group), C-H···N/O interactions
3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol Pyrrolidine 326.18 g/mol Antioxidant/anti-inflammatory activity; LC-MS m/z 261.9743 (M+H)

Key Differences :

  • Ring Size : Azetidine (4-membered) introduces strain and fluorination, enhancing metabolic stability compared to piperidine .
  • Bioactivity : Pyrrolidine-substituted pyrimidines demonstrate antioxidant activity, while pyrazole derivatives form rigid dimers for material science applications .
Aryl/Alkyl-Substituted Pyrimidines

Substituents like aryl or halogenated groups alter electronic properties:

Compound Name Substituent Molecular Weight Key Features Reference
5-Bromo-2-cyclopropylpyrimidine Cyclopropyl 199.01 g/mol LC-MS m/z 199/201 (M+1); NMR δ 8.61 (s, 2H)
5-Bromo-2,4-dimethoxypyrimidine Methoxy 233.03 g/mol 97% purity; used in nucleoside analog synthesis
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine Trifluoromethoxy phenoxy 363.12 g/mol 79% yield; ¹H NMR δ 8.21 (dd, J = 2.55 Hz)

Key Differences :

  • Electron-Withdrawing Groups: Trifluoromethoxy phenoxy groups enhance electrophilicity for SNAr reactions , while methoxy groups improve solubility .
  • Synthetic Utility : Cyclopropyl substituents enable strain-release alkylation in medicinal chemistry .

Biological Activity

5-Bromo-2-(piperidin-2-yl)pyrimidine is a compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H12BrN3
Molecular Weight : 256.13 g/mol
CAS Number : 2126162-68-1

The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a piperidine group at the 2-position, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in HepG2 Cells

A study investigated the effects of this compound on HepG2 liver cancer cells. The compound demonstrated an IC50 value of approximately 4.92 µM , indicating potent antiproliferative activity. Flow cytometry analysis revealed that treatment with the compound led to:

  • Cell Cycle Arrest : Increased accumulation of cells in the G1 phase from 43.86% to 49.18%.
  • Induction of Apoptosis : The percentage of apoptotic cells increased significantly from 0.51% in control to 15.63% in treated groups .

The mechanism of action involves upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2, suggesting a robust pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus200 µg/mL
Escherichia coli400 µg/mL

At concentrations above 600 µg/mL , no bacterial growth was observed, indicating strong antimicrobial activity .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been explored for other pharmacological effects:

  • Antiviral Activity : Preliminary studies suggest potential antiviral effects, although further research is needed to establish efficacy.
  • Anti-inflammatory Properties : Compounds similar to this compound have shown promise in reducing inflammation markers in vitro .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at the bromine position or alterations in the piperidine structure may enhance potency and selectivity against specific targets.

Example SAR Findings

Research indicates that variations in substituents can lead to significant changes in activity:

  • Compounds with electron-donating groups tend to exhibit higher anticancer efficacy.
  • Substituents that increase lipophilicity may enhance membrane permeability and bioavailability .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 5-Bromo-2-(piperidin-2-yl)pyrimidine?

Methodological Answer: Characterization should employ a multi-technique approach:

  • Infrared (IR) Spectroscopy : Use KBr pellets or CCl₄/CS₂ solutions for 4000–600 cm⁻¹ range. Key peaks include C-Br stretching (~560 cm⁻¹) and pyrimidine ring vibrations (1550–1600 cm⁻¹). Adjust path length to 0.010 cm for optimal resolution .
  • NMR Spectroscopy : ¹H NMR in DMSO-d₆ resolves piperidinyl protons (δ 1.5–3.0 ppm) and pyrimidine H-4/H-6 (δ 8.2–8.5 ppm). ¹³C NMR identifies Br-substituted C-5 (δ 118–122 ppm) and piperidine carbons (δ 25–50 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 256.03 (C₉H₁₁BrN₃⁺) with bromine isotope patterns .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent bromine displacement or hydrolysis .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste. Avoid aqueous washes to prevent exothermic decomposition .

Q. How can researchers optimize purification of this compound?

Methodological Answer:

  • Chromatography : Use silica gel columns with hexane:EtOAc (3:1 to 1:2 gradient). Monitor fractions by TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
  • Recrystallization : Dissolve crude product in hot ethanol (60°C), then add water dropwise until cloudiness appears. Cool to 4°C for 12 hours (yield: 65–75%) .
  • HPLC : C18 column with acetonitrile:H₂O (70:30) at 1 mL/min; retention time ~8.2 minutes .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computational NMR data?

Methodological Answer: Follow this protocol:

Verify purity : Use HPLC-MS (≥95% purity) to exclude impurities .

Dynamic NMR Analysis : Perform VT-NMR (25°C to -40°C) to detect rotational barriers in the piperidine ring. Conformational exchange broadens peaks at 25°C but resolves at -40°C .

DFT Calculations : Compare experimental shifts with B3LYP/6-311+G(d,p)-predicted values. Bromine’s electron-withdrawing effects cause upfield shifts (Δδ ~0.3 ppm) in adjacent protons .

Q. What strategies enable rational design of analogs with enhanced bioactivity?

Methodological Answer:

  • Core Modifications :
    • Replace Br with electron-deficient groups (e.g., CF₃) at C-5 to increase electrophilicity .
    • Substitute piperidine with morpholine to improve solubility (logP reduction by ~0.5 units) .
  • Functionalization : Introduce nitro groups at C-4 via Ullmann coupling (CuI, 110°C, 24h) for hydrogen-bonding interactions .
  • SAR Studies : Test analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays (IC₅₀ determination) .

Q. How can X-ray crystallography validate the compound’s stereochemistry?

Methodological Answer:

  • Crystal Growth : Diffuse diethyl ether vapor into a saturated DCM solution at 4°C for 72 hours .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolution ≤ 0.84 Å ensures accurate bond-angle measurements (e.g., C-Br bond length: 1.89–1.92 Å) .
  • Refinement : SHELXL-97 software with anisotropic displacement parameters. Validate using R-factor (≤0.05) and Flack parameter (≤0.1) for chiral centers .

Q. What methodologies assess stability under varying pH conditions?

Methodological Answer:

  • Kinetic Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Withdraw aliquots at 0, 6, 12, 24, and 48 hours for HPLC analysis .
  • Degradation Pathways :
    • Acidic conditions (pH <3): Hydrolysis of pyrimidine ring (t₁/₂ ~8 hours).
    • Neutral/basic conditions: Bromine displacement by hydroxide (t₁/₂ >72 hours) .

Q. How to analyze tautomeric equilibria in solution?

Methodological Answer:

  • ¹H-¹⁵N HMBC : Detect N-H tautomers via ³J coupling between H-4 and N-1/N-3 .
  • UV-Vis Spectroscopy : Monitor λmax shifts in EtOH (270 nm) vs. H₂O (255 nm) due to protonropic equilibria .
  • Computational Modeling : DFT (M06-2X/cc-pVTZ) predicts dominant tautomer populations (e.g., 85% N-H form in DMSO) .

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